molecular formula C11H6F3N5O3 B3025871 6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one

6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one

Cat. No.: B3025871
M. Wt: 313.19 g/mol
InChI Key: PCQQMHFCVPYYAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate mitochondrial function by acting as a protonophore uncoupler, which disrupts the proton gradient across the mitochondrial membrane. This leads to increased mitochondrial respiration and energy expenditure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and trifluoromethoxy-substituted molecules. Examples are:

Uniqueness

What sets 6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one apart is its trifluoromethoxy group, which enhances its chemical stability and biological activity. This unique feature makes it a valuable compound for further research and development .

Properties

IUPAC Name

5-[4-(trifluoromethoxy)anilino]-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N5O3/c12-11(13,14)21-6-3-1-5(2-4-6)15-9-10(20)17-8-7(16-9)18-22-19-8/h1-4H,(H,15,16,18)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQQMHFCVPYYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=NON=C3NC2=O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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